![molecular formula C27H23FN4O2 B2792814 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1189856-31-2](/img/structure/B2792814.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is an intricate compound with potential applications in various scientific fields. The structure of this compound includes a unique fusion of a pyrimidoindole system with fluorinated and benzylated moieties, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis typically begins with the condensation of 4-ethylphenylamine and acetic anhydride to form the corresponding amide.
Cyclization: : This intermediate then undergoes a cyclization reaction with a substituted indole derivative.
Functional Group Introduction:
Industrial Production Methods: Scaling up the production involves optimizing these reactions to maximize yield and minimize by-products. Continuous flow methods and catalytic processes are often employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, potentially forming benzyl alcohol or benzoic acid derivatives.
Reduction: : Reduction reactions might involve the keto group, resulting in various alcohol derivatives.
Substitution: : The fluorine and benzyl groups make the compound suitable for nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Commonly performed using reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Usually carried out with reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Reagents like alkyl halides or nucleophiles under mild to moderate temperature conditions.
Major Products: The major products depend on the reaction conditions but often include modified versions of the original compound with different functional groups like alcohol, ketone, or amine derivatives.
Applications De Recherche Scientifique
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is being explored for its potential in various fields:
Chemistry: : Used as a starting material for synthesizing more complex organic molecules.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential, particularly in anticancer and antiviral research.
Industry: : Employed in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The compound's effects are primarily mediated through its interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular pathways, disrupting metabolic processes.
Receptor Binding: : The structure allows it to bind selectively to certain receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide: (without the fluoro group)
2-(3-phenyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide: (with a phenyl group instead of benzyl)
Uniqueness
Fluorination: : The presence of the fluorine atom significantly enhances its chemical stability and bioavailability.
Benzylation: : The benzyl group provides additional sites for chemical modification and potential biological activity.
Propriétés
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-2-18-8-11-21(12-9-18)30-24(33)16-32-23-13-10-20(28)14-22(23)25-26(32)27(34)31(17-29-25)15-19-6-4-3-5-7-19/h3-14,17H,2,15-16H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVVXXUBLKCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B2792732.png)
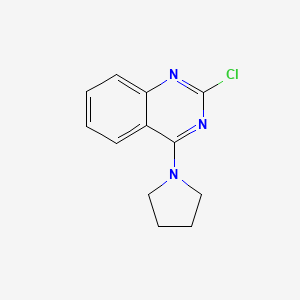

![2-(4-Butoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2792736.png)
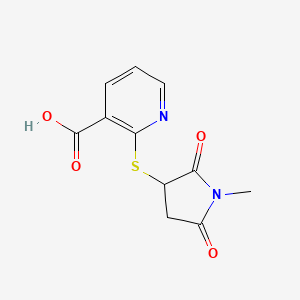
![(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2792739.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2792740.png)
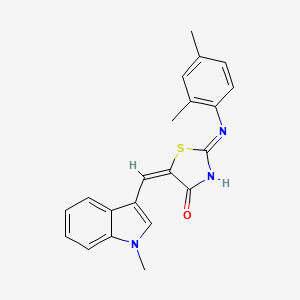
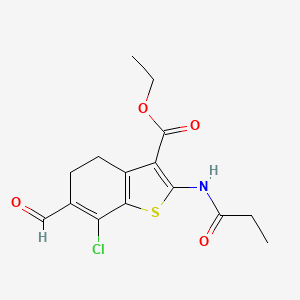
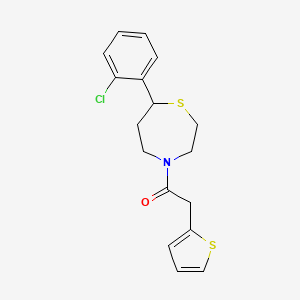
![4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2792745.png)
![ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2792746.png)
![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)

